

Application Notes and Protocols: Synthesis and Biological Context of Murrangatin Diacetate

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Compound of Interest

Compound Name: *Murrangatin diacetate*

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Abstract

This document provides a detailed protocol for the synthesis of **Murrangatin diacetate**, a derivative of the natural coumarin, Murrangatin. Murrangatin has been identified as a potential anti-angiogenic agent, exhibiting its effects at least in part through the inhibition of the AKT signaling pathway.^[1] The acetylation of Murrangatin to form **Murrangatin diacetate** may alter its pharmacokinetic properties, such as cell permeability and metabolic stability, which is a common strategy in drug development to optimize lead compounds. This protocol outlines a plausible synthetic route, purification methods, and characterization techniques for **Murrangatin diacetate**. Additionally, the known biological context of the parent compound, Murrangatin, is presented through a signaling pathway diagram.

Introduction

Murrangatin is a naturally occurring coumarin that has demonstrated potential as an inhibitor of angiogenesis, a critical process in tumor growth and metastasis.^[1] Studies have shown that Murrangatin can suppress tumor-induced angiogenesis and inhibit the activation of AKT, a key protein in cell survival and proliferation pathways.^[1] The chemical structure of Murrangatin features hydroxyl groups that are susceptible to chemical modification.^[2] The synthesis of **Murrangatin diacetate**, by acetylating these hydroxyl groups, is a rational approach to potentially enhance its drug-like properties. This document serves as a comprehensive guide for the laboratory-scale synthesis and characterization of **Murrangatin diacetate**.

Proposed Synthesis of Murrangatin Diacetate

The proposed synthesis involves the acetylation of the two hydroxyl groups on the side chain of Murrangatin using acetic anhydride with pyridine as a catalyst. This is a standard and high-yielding method for the acetylation of alcohols.

Experimental Protocol

Materials:

- Murrangatin (starting material)
- Acetic Anhydride (reagent)
- Pyridine (catalyst/solvent)
- Dichloromethane (DCM) (solvent)
- 1M Hydrochloric Acid (HCl) (for workup)
- Saturated Sodium Bicarbonate solution (for workup)
- Brine (for workup)
- Anhydrous Sodium Sulfate (drying agent)
- Silica Gel (for column chromatography)
- Ethyl Acetate (chromatography eluent)
- Hexane (chromatography eluent)

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve Murrangatin (1 equivalent) in a minimal amount of dry pyridine under an inert atmosphere (e.g., nitrogen or argon).
- **Reagent Addition:** Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (2.5 equivalents) dropwise to the stirred solution.

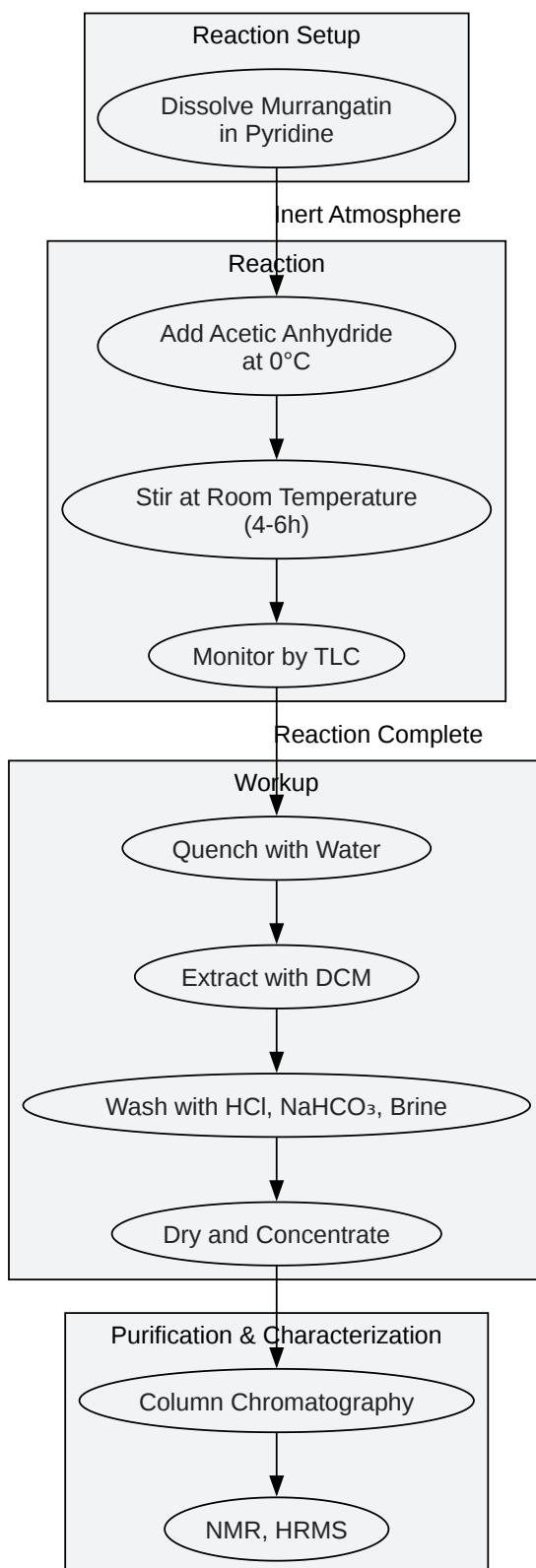
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:**
 - Quench the reaction by slowly adding cold water.
 - Extract the aqueous mixture with dichloromethane (3 x volumes).
 - Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure **Murrangatin diacetate**.
- **Characterization:** Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Quantitative Data

Compound	Molecular Formula	Molar Mass (g/mol)	Starting Amount (mg)	Equivalents	Yield (%)	Purity (%)
Murrangatin	C ₁₅ H ₁₆ O ₅	276.28	100	1	-	>95
Acetic Anhydride	C ₄ H ₆ O ₃	102.09	93	2.5	-	-
Murrangatin Diacetate	C ₁₉ H ₂₀ O ₇	360.36	-	-	85 (Theoretical)	>98

Diagrams

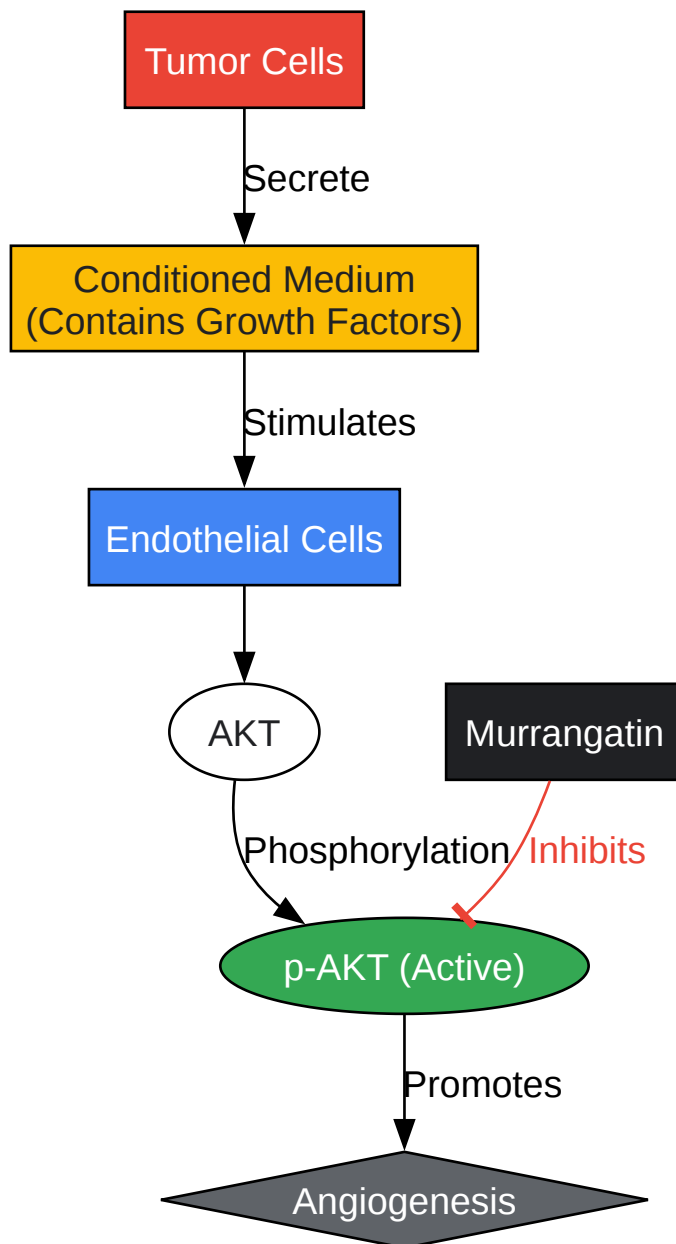
Synthetic Workflow



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Caption: Workflow for the synthesis of **Murrangatin diacetate**.

Murrangatin Signaling Pathway



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Caption: Inhibition of AKT signaling by Murrangatin.

Conclusion

This document provides a foundational protocol for the synthesis of **Murrangatin diacetate**. Researchers can use this as a starting point for their own investigations into the biological activities of this modified natural product. The provided diagrams offer a clear visual representation of the experimental workflow and the relevant biological pathway of the parent compound. Further studies are warranted to determine if the diacetate derivative exhibits improved efficacy or a more favorable pharmacological profile compared to Murrangatin.

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References

- 1. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Murrangatin | C₁₅H₁₆O₅ | CID 13917407 - PubChem [pubchem.ncbi.nlm.nih.gov]
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